3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate
Description
Properties
IUPAC Name |
[3-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c25-17-9-11-20(12-10-17)28-15-16(13-22(28)29)23(30)26-19-7-4-8-21(14-19)32-24(31)27-18-5-2-1-3-6-18/h1-3,5-6,9-12,16,19,21H,4,7-8,13-15H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHCNQKSLKIMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the formation of the carbamate linkage through a reaction between an amine and an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. Specific case studies report IC50 values indicating significant cytotoxicity, which suggests that 3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate may also possess similar anticancer effects.
Inhibitory Effects on Kinases
The compound has been studied for its inhibitory effects on kinases, particularly Casein Kinase 1 (CK1). Inhibitors targeting CK1 have been linked to various diseases, including cancer and neurodegenerative disorders. Structural studies reveal how the compound interacts with CK1, offering insights into its mechanism of action and potential as a therapeutic agent.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the pyrrolidine structure is believed to enhance membrane permeability, making it effective against both Gram-positive and Gram-negative bacteria. Further exploration into the antimicrobial efficacy of this specific compound could yield valuable data for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related pyrrolidine derivative on cancer cell proliferation. The results showed a marked decrease in cell viability at concentrations as low as 10 nM, indicating a strong potential for therapeutic use in oncology.
Case Study 2: CK1 Inhibition
In vitro assays demonstrated that the compound effectively inhibits CK1 activity, leading to reduced phosphorylation of downstream targets involved in cell cycle regulation. This suggests potential applications in treating cancers characterized by aberrant CK1 activity.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₃H₂₃FN₂O₄.
Key Comparisons
Functional Group Variations Carbamate vs. Thiourea: The target compound’s carbamate group (O-linked) may exhibit different hydrogen-bonding and reactivity profiles compared to thiourea derivatives (S-linked), which are more nucleophilic . Fluorophenyl vs. Perfluorophenyl: The mono-fluorinated phenyl group in the target compound may offer moderate hydrophobicity and electronic effects, whereas perfluorophenyl groups () are highly lipophilic and sterically bulky.
Biological Interactions
- Protein Binding : CCNU () demonstrates cyclohexylcarbamoylation of lysine residues in proteins. The target compound’s cyclohexylcarbamate moiety could similarly interact with proteins, though its fluorophenyl group might alter binding specificity or affinity.
- Nucleic Acid Interactions : CCNU’s ethylene-¹⁴C label binds nucleic acids via alkylation , but the target compound lacks an obvious alkylating group, suggesting a narrower focus on protein targets.
Structural Analogues
- The compound in shares the 5-oxopyrrolidine and cyclohexyl motifs but replaces the fluorophenyl and carbamate with an acetylphenyl and carboxamide. This substitution may reduce membrane permeability due to the carboxamide’s polarity.
Research Findings and Implications
- Protein Binding Mechanism : Cyclohexylcarbamates (e.g., CCNU) form covalent adducts with lysine residues , a mechanism that may extend to the target compound. The fluorophenyl group could enhance binding to hydrophobic pockets in enzymes or receptors.
- Gaps in Knowledge: Direct evidence of the target compound’s pharmacokinetics or therapeutic targets is absent. Further studies should prioritize in vitro binding assays and comparative solubility measurements.
Biological Activity
The compound 3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈F₁N₃O₂
- Molecular Weight : Approximately 303.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases. For instance, related compounds have shown selective inhibition against Met kinase, which is crucial in cancer progression and metastasis .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Similar derivatives have been tested for their ability to scavenge free radicals, indicating that this compound might also exhibit protective effects against oxidative stress .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that the compound exhibits significant biological activities:
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties, particularly in models of neurodegeneration. The modulation of signaling pathways related to neuronal survival suggests a promising avenue for further research.
Case Study 1: Anticancer Efficacy
A study involving a series of compounds structurally related to this compound demonstrated significant tumor inhibition in xenograft models. The lead compound showed complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration .
Case Study 2: Enzyme Selectivity
Another investigation focused on the selectivity of the compound against different kinases. It was found that certain modifications to the pyrrolidine ring could enhance selectivity towards specific targets while reducing off-target effects, which is crucial for minimizing side effects in therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₁N₃O₂ |
| Molecular Weight | 303.33 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential Met kinase inhibitor |
| Antioxidant Activity | Scavenges free radicals |
Q & A
Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with bioactivity data. Multivariate analysis (e.g., PCA or PLS regression) identifies key physicochemical descriptors (logP, polar surface area) influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
